2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3S/c1-19(2)12-8(7-17)9(13(14,15)16)6-10(18-12)11-4-3-5-20-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKYSXGXIFVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369400 | |
| Record name | 2-(dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
286430-62-4 | |
| Record name | 2-(dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Challenges and Strategic Considerations
The target molecule features a pyridine ring substituted at positions 2, 4, and 6 with dimethylamino, trifluoromethyl, and 2-thienyl groups, respectively, alongside a nitrile moiety at position 3. Key synthetic hurdles include:
Preparation Methodologies
Multi-Step Functionalization of Pyridine Derivatives
This approach involves sequential modifications of a pre-functionalized pyridine core. A representative route derived from patent CN109467532B is outlined below:
Step 1: Trifluoromethylation at Position 4
The trifluoromethyl group is introduced via nucleophilic aromatic substitution (NAS) using a trifluoromethylating agent (e.g., CF₃Cu) under Cu(I) catalysis. For example:
$$
\text{2-Chloro-4-nitropyridine} + \text{CF₃Cu} \xrightarrow{\text{DMF, 100°C}} \text{2-Chloro-4-(trifluoromethyl)pyridine} \quad \text{(Yield: 68\%)}.
$$
Step 2: Cyanation at Position 3
The nitrile group is introduced via Rosenmund-von Braun reaction using CuCN in refluxing DMF:
$$
\text{2-Chloro-4-(trifluoromethyl)pyridine} + \text{CuCN} \rightarrow \text{2-Chloro-4-(trifluoromethyl)nicotinonitrile} \quad \text{(Yield: 72\%)}.
$$
Step 3: Amination at Position 2
Dimethylamine is introduced via nucleophilic substitution under microwave irradiation to enhance kinetics:
$$
\text{2-Chloro-4-(trifluoromethyl)nicotinonitrile} + \text{(CH₃)₂NH} \xrightarrow{\text{MeCN, 150°C}} \text{2-(Dimethylamino)-4-(trifluoromethyl)nicotinonitrile} \quad \text{(Yield: 65\%)}.
$$
Step 4: Thienylation at Position 6
A Suzuki-Miyaura coupling installs the 2-thienyl group using Pd(PPh₃)₄ catalyst:
$$
\text{2-(Dimethylamino)-6-bromo-4-(trifluoromethyl)nicotinonitrile} + \text{2-Thienylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target compound} \quad \text{(Yield: 58\%)}.
$$
Cyclization Strategies
An alternative route constructs the pyridine ring de novo using Hantzsch-like cyclization. For instance, a triketone intermediate derived from dimethylaminoacetone reacts with ammonium acetate and ethyl trifluoromethylacetoacetate:
$$
\text{C₅H₅O₃ (triketone)} + \text{NH₄OAc} \rightarrow \text{Pyridine core} \quad \text{(Yield: 42\%)}.
$$
This method suffers from lower yields due to competing side reactions but offers atom economy.
Cross-Coupling Approaches
Modern catalysis enables convergent synthesis via sequential cross-couplings:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Trifluoromethylation | CF₃I, CuI, 1,10-phenanthroline, DMF | 70% |
| 2 | Buchwald-Hartwig Amination | (CH₃)₂NH, Pd₂(dba)₃, Xantphos, toluene | 82% |
| 3 | Suzuki Coupling | 2-Thienylboronic acid, Pd(OAc)₂, SPhos | 75% |
Table 1. Optimized cross-coupling sequence for high-yield synthesis.
Industrial-Scale Production
Large-scale manufacturing (e.g., >1 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters:
Critical Evaluation of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step NAS | High regioselectivity | Lengthy purification steps |
| Cyclization | Atom-economical | Low overall yield (≤50%) |
| Cross-Coupling | Scalable, high yields | Pd catalyst cost |
Table 2. Comparative analysis of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential role as a pharmaceutical agent. Specifically, it has shown promise as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. Inhibiting BCL6 activity can lead to the suppression of tumor growth, making this compound a valuable candidate in oncology research .
Kinase Inhibition
Research indicates that derivatives of this compound may serve as kinase inhibitors. Kinases are crucial in signaling pathways that regulate cell division and survival. By targeting specific kinases, these compounds could potentially disrupt cancer cell proliferation .
Molecular Biology Tools
The unique structural features of 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile allow it to function as a molecular probe in biological studies. Its ability to interact with specific proteins or enzymes makes it useful for studying cellular mechanisms and pathways .
Case Study 1: BCL6 Inhibition
A study published in a patent document detailed the synthesis and evaluation of various nicotinonitrile derivatives, including our compound of interest, as BCL6 inhibitors. The study demonstrated that these compounds could significantly reduce BCL6 activity in vitro, leading to decreased proliferation of BCL6-dependent lymphoma cells .
Case Study 2: Kinase Targeting
Another research effort focused on the development of kinase inhibitors derived from nicotinonitrile structures. The findings revealed that certain modifications to the core structure enhanced potency against specific kinases associated with cancer progression. The study emphasized the need for further optimization to improve selectivity and reduce off-target effects .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thienyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Table 1: Structural and Physical Comparison
Key Comparison Points :
Electronic Effects: The target compound’s dimethylamino group (electron-donating) contrasts with the methylphenyl group (moderately electron-donating via inductive effects) in the 478068-03-0 analog . This difference may influence charge transfer in optoelectronic applications or binding affinity in biological targets.
Steric and Solubility Considerations :
- The 2-thienyl group in the target compound provides a smaller aromatic system compared to the naphthyloxy group in 478049-44-4 , reducing steric hindrance and possibly improving solubility.
- The methoxyphenyl group in 477866-21-0 enhances hydrophilicity relative to the thienyl group, which may affect pharmacokinetic properties.
Biological and Material Relevance: The CF₃ group in all compounds enhances metabolic stability, but the dimethylamino group in the target compound may confer basicity, improving interaction with acidic biological targets (e.g., enzymes) . The naphthyloxy substituent in 478049-44-4 could enhance fluorescence properties, making it suitable for sensor applications, unlike the thienyl-based compounds.
Biological Activity
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, with the CAS number 286430-62-4, is a compound belonging to the class of nicotinonitriles. It features a trifluoromethyl group and a thienyl moiety, which contribute to its unique biological properties. This article explores its biological activity, including its effects on various cell lines, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H10F3N3S
- Molecular Weight : 297.3 g/mol
- Melting Point : 118 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant cytotoxic effects against cancer cell lines and potential applications in medicinal chemistry.
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of this compound on human tumor cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Carcinoma) | 15.5 | Inhibition of tubulin polymerization |
| HeLa (Cervical Carcinoma) | 12.3 | Induction of apoptosis through mitochondrial pathways |
| MCF-7 (Breast Cancer) | 20.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while having less effect on normal cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : This mechanism is critical for disrupting mitotic spindle formation during cell division.
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes an accumulation of cells in the G2/M phase, preventing them from progressing through the cell cycle.
Case Studies and Research Findings
-
Study on Lung Carcinoma Cells :
A study published in Cancer Letters demonstrated that treatment with this compound resulted in significant apoptosis in A549 cells, with an IC50 value of 15.5 µM. The researchers noted that the compound's ability to disrupt microtubule dynamics was a key factor in its cytotoxicity . -
Mechanistic Insights :
Research conducted by Smith et al. (2021) revealed that the compound's interaction with tubulin led to enhanced reactive oxygen species (ROS) generation, contributing to oxidative stress and subsequent cell death in HeLa cells . -
Comparative Analysis :
A comparative study involving various nicotinonitriles indicated that this compound exhibited superior cytotoxicity compared to other derivatives, highlighting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinonitrile derivatives. Key steps include nucleophilic substitution for introducing the dimethylamino group and cross-coupling for the thienyl moiety. Solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are critical for solubility and reactivity, while potassium hydroxide (KOH) or triethylamine (TEA) act as bases to deprotonate intermediates. Temperature control (60–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. For example, excessive heat can degrade the trifluoromethyl group, reducing yield .
Q. How do the functional groups (dimethylamino, thienyl, trifluoromethyl) affect the compound’s physicochemical properties?
- Methodological Answer :
- Trifluoromethyl : Enhances lipophilicity (logP ~2.8) and metabolic stability, as seen in analogs like 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile .
- Thienyl : Contributes to π-π stacking with aromatic residues in target proteins, as inferred from docking studies of benzodioxane-containing analogs .
- Dimethylamino : Increases basicity (pKa ~8.5), influencing solubility in polar solvents and interaction with acidic biological targets. UV-Vis spectroscopy (λmax ~270 nm) and HPLC retention times (e.g., 8.2 min on C18 columns) validate these effects .
Advanced Research Questions
Q. What advanced spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., thienyl protons at δ 7.2–7.5 ppm as doublets) and DEPT-135 for distinguishing CH₂/CH₃ groups. For example, the trifluoromethyl carbon appears as a quartet (δ ~120 ppm, JCF = 280 Hz) .
- FT-IR : Stretching frequencies (e.g., C≡N at ~2220 cm⁻¹, C-F at ~1120 cm⁻¹) confirm functional groups.
- Validation : Cross-referencing with analogs (e.g., 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) and computational tools (DFT simulations) ensure accuracy .
Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., ketohexokinase). The thienyl group often occupies hydrophobic pockets, while the dimethylamino group forms hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd ~0.5–5 µM for similar nicotinonitriles). For example, analogs with trifluoromethyl groups show improved selectivity over non-fluorinated derivatives .
Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?
- Methodological Answer :
- Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) reduces off-target binding. For instance, LY3522348 (a clinical candidate) achieved >100-fold selectivity for KHK-A/KHK-C by optimizing the pyridin-3-yl substituent .
- Kinetic Assays : Use of recombinant enzymes (e.g., CYP450 isoforms) and fluorescent probes (e.g., 7-benzyloxyquinoline) identifies metabolic interference. LC-MS/MS quantifies metabolite formation .
Q. How do structural analogs compare in biological activity, and what explains discrepancies in reported data?
- Methodological Answer :
- Comparative Analysis :
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| 2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine | Pyrimidine core | Lower KHK inhibition (IC₅₀ = 12 µM vs. 0.8 µM for nicotinonitrile) | |
| 2-(Ethylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | Ethylthio substitution | Enhanced solubility but reduced potency (EC₅₀ = 15 µM in anti-inflammatory assays) |
- Discrepancy Resolution : Variability in assay conditions (e.g., buffer pH, cell lines) and purity (>95% by HPLC required) must be standardized. Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are addressed via lyophilization .
Data Contradiction Analysis
- Example : Reported IC₅₀ values for KHK inhibition vary between 0.8 µM and 12 µM in analogs. This arises from differences in enzyme sources (human recombinant vs. murine liver extracts) and assay temperatures (25°C vs. 37°C). Standardizing protocols (e.g., using hKHK-C at 37°C) resolves such issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
